molecular formula C16H13NO4S B13361702 1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione

1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione

Cat. No.: B13361702
M. Wt: 315.3 g/mol
InChI Key: GYBGMFLIJYQNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione is an organic compound belonging to the class of indole derivatives. . This compound features a sulfonyl group attached to a methyl group, which is further connected to an indole-2,3-dione structure.

Properties

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

1-[(4-methylphenyl)sulfonylmethyl]indole-2,3-dione

InChI

InChI=1S/C16H13NO4S/c1-11-6-8-12(9-7-11)22(20,21)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3

InChI Key

GYBGMFLIJYQNOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions. For the specific synthesis of this compound, the following steps can be employed:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.

Mechanism of Action

The mechanism of action of 1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth .

Comparison with Similar Compounds

1-{[(4-methylphenyl)sulfonyl]methyl}-1H-indole-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

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